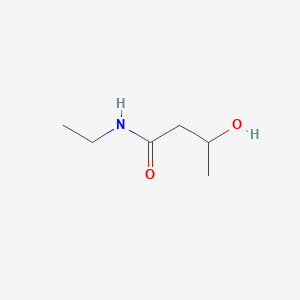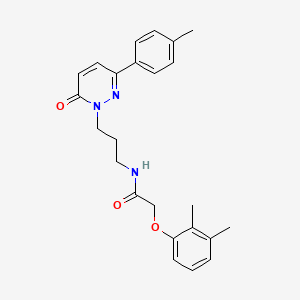
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide, also known as DNDS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DNDS is a sulfonamide derivative that has been synthesized and studied extensively for its pharmacological properties.
Aplicaciones Científicas De Investigación
Fluorescence Sensing and Imaging
Sulfonamide derivatives are explored for their fluorescence sensing capabilities, particularly for ions in biological and environmental samples. For instance, a naphthalene-based sulfonamide Schiff base has been developed as a fluorescence turn-on probe for selective detection of Al³⁺ ions in aqueous systems, highlighting its potential for intracellular imaging and antimicrobial activity evaluation (Mondal et al., 2015).
Proton Exchange Membranes
Sulfonated polybenzothiazoles containing naphthalene units have been synthesized and evaluated as proton exchange membranes, demonstrating excellent dimensional stability, thermal and oxidative stabilities, and high proton conductivities. These materials could serve critical roles in fuel cell technology and other applications requiring efficient proton exchange materials (Wang et al., 2015).
Chemical Sensing
Sulfonamide compounds are also utilized in the development of chemosensors for detecting metal ions, showcasing how modifications in the sulfonamide structure can lead to selective and sensitive detection systems. This application is particularly relevant in environmental monitoring and healthcare diagnostics, where precise detection of specific ions is crucial (Vijayakumar et al., 2020).
Analytical and Bioanalytical Applications
Sulfonamide derivatives have been applied in various analytical and bioanalytical contexts, including the construction of solid-contact potentiometric sensors for detecting lead (II) ions. This application underscores the versatility of sulfonamide derivatives in developing sensors for environmental and clinical analysis (Kamal et al., 2015).
Propiedades
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5O2S/c19-16-8-6-14(10-17(16)20)25-18(22-23-24-25)11-21-28(26,27)15-7-5-12-3-1-2-4-13(12)9-15/h1-10,21H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOBUHYJWUCENK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-phenyl-5-(1H-pyrrol-1-yl)-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2386120.png)




![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2386129.png)